molecular formula C12H16O2 B14368091 1-Butanone, 3-ethoxy-1-phenyl- CAS No. 90449-93-7

1-Butanone, 3-ethoxy-1-phenyl-

Katalognummer: B14368091
CAS-Nummer: 90449-93-7
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: QANNWEQEHKZBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanone, 3-ethoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a derivative of butanone, where the hydrogen atom at the third position is replaced by an ethoxy group and the first position is substituted with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butanone, 3-ethoxy-1-phenyl- can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxy-1-phenyl-1-propanone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of an alkyl halide to introduce the butanone moiety.

Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 3-ethoxy-1-phenyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butanone, 3-ethoxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-Butanone, 3-ethoxy-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butanone, 3-ethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ethoxy and phenyl groups influence the compound’s reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

    1-Butanone, 1-phenyl-: Similar structure but lacks the ethoxy group.

    1-Butanone, 3-methyl-1-phenyl-: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness: 1-Butanone, 3-ethoxy-1-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethoxy group increases the compound’s solubility and can participate in hydrogen bonding, while the phenyl group enhances its stability and aromatic character.

Eigenschaften

CAS-Nummer

90449-93-7

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-ethoxy-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI-Schlüssel

QANNWEQEHKZBDM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)CC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.